2,5-Dibromo-N-methoxy-N-methylbenzamide
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Overview
Description
2,5-Dibromo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methyl group attached to a benzamide core. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-N-methoxy-N-methylbenzamide typically involves the bromination of N-methoxy-N-methylbenzamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature . The reaction conditions must be carefully monitored to ensure the selective bromination at the 2 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
2,5-Dibromo-N-methoxy-N-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dibromo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms and methoxy group play crucial roles in its reactivity and binding affinity to target molecules . The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-methoxy-N-methylbenzamide: Similar structure but with chlorine atoms instead of bromine.
2,5-Difluoro-N-methoxy-N-methylbenzamide: Contains fluorine atoms instead of bromine.
Uniqueness
2,5-Dibromo-N-methoxy-N-methylbenzamide is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro and fluoro analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific chemical transformations and applications .
Properties
Molecular Formula |
C9H9Br2NO2 |
---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
2,5-dibromo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9Br2NO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 |
InChI Key |
JUGYPRCHZHNGJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Br)Br)OC |
Origin of Product |
United States |
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